Ichangin-4-O-b-D-glucopyranoside is primarily extracted from the fruit of Citrus ichangensis, commonly known as Ichang papeda. This plant is native to China and is noted for its unique flavor and medicinal properties. The extraction process typically involves solvent extraction methods followed by purification techniques such as chromatography.
Ichangin-4-O-b-D-glucopyranoside falls under the category of flavonoid glycosides, which are known for their diverse pharmacological effects. Flavonoids are polyphenolic compounds that exhibit antioxidant, anti-inflammatory, and antimicrobial properties.
The synthesis of Ichangin-4-O-b-D-glucopyranoside can be achieved through various methods, primarily focusing on glycosylation reactions. A common approach involves the use of activated glycosyl donors and acceptors in an organic solvent medium.
The molecular formula of Ichangin-4-O-b-D-glucopyranoside is CHO. Its structure features a flavonoid backbone with a glucopyranosyl group attached at the 4-position.
Ichangin-4-O-b-D-glucopyranoside can undergo various chemical reactions typical for glycosides, including hydrolysis and oxidation.
The mechanism by which Ichangin-4-O-b-D-glucopyranoside exerts its effects involves several pathways:
Research indicates that flavonoid glycosides like Ichangin-4-O-b-D-glucopyranoside can significantly lower blood glucose levels in diabetic models.
Ichangin-4-O-b-D-glucopyranoside has garnered interest for its potential applications in:
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